molecular formula C19H15N3O5S2 B12123897 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12123897
M. Wt: 429.5 g/mol
InChI Key: HBBKKCFUZYVMAD-UHFFFAOYSA-N
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Description

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one features a pyrrol-2-one core substituted with:

  • Furan-2-ylcarbonyl at position 4,
  • Hydroxy at position 3,
  • 4-Methoxyphenyl at position 5,
  • 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl at position 1.

This hybrid structure combines aromatic, heterocyclic, and sulfur-containing moieties, which are associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 1,3,4-thiadiazole and pyrrolone motifs are particularly notable for their roles in drug design due to their electron-rich environments and ability to participate in hydrogen bonding .

Properties

Molecular Formula

C19H15N3O5S2

Molecular Weight

429.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H15N3O5S2/c1-26-11-7-5-10(6-8-11)14-13(15(23)12-4-3-9-27-12)16(24)17(25)22(14)18-20-21-19(28-2)29-18/h3-9,14,24H,1-2H3

InChI Key

HBBKKCFUZYVMAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SC)O)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Moiety

The 5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl group is synthesized independently before incorporation into the pyrrol-2-one scaffold. A common approach involves cyclocondensation of thiosemicarbazide with carboxylic acid derivatives. For example:

  • Thiosemicarbazide Preparation : Reacting hydrazine hydrate with carbon disulfide yields thiosemicarbazide.

  • Cyclization : Treatment with acetic anhydride or phosphoryl chloride facilitates cyclization to form the 1,3,4-thiadiazole ring .

  • Methylsulfanyl Introduction : Nucleophilic substitution with methyl iodide or dimethyl sulfate introduces the methylsulfanyl group at position 5 .

Key Reaction Conditions :

  • Solvent: Ethanol or dichloromethane

  • Temperature: 60–80°C

  • Catalyst: None required (self-cyclizing)

Construction of the Pyrrol-2-one Core

The pyrrol-2-one ring is assembled via a Knorr-type cyclization or Biginelli-like condensation. A modified approach adapted from tetrahydropyrimidine syntheses involves:

  • Starting Materials :

    • 4-Methoxyphenylacetone (for the 4-methoxyphenyl group)

    • Ethyl acetoacetate (for keto-enolate formation)

    • Ammonium acetate (nitrogen source)

  • Cyclization :
    Reacting the above components in ethanol under reflux with FeCl₃ as a Lewis acid catalyst yields a dihydropyrrol-2-one intermediate. The reaction proceeds via enamine formation and subsequent cyclodehydration .

Optimized Parameters :

  • Catalyst: FeCl₃ (0.2 mmol per 1 mmol substrate)

  • Time: 6–8 hours

  • Yield: 53–65%

Introduction of the Furan-2-ylcarbonyl Group

The furan-2-ylcarbonyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution:

  • Friedel-Crafts Acylation :

    • Reacting the pyrrol-2-one intermediate with furan-2-carbonyl chloride in the presence of AlCl₃.

    • Solvent: Dichloromethane

    • Temperature: 0–5°C (to minimize side reactions) .

  • Alternative Method :

    • Condensation with furan-2-carboxylic acid using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .

Characterization Data :

  • IR : C=O stretch at 1,680–1,710 cm⁻¹

  • ¹H NMR : Furan protons appear as doublets at δ 6.45–7.25 ppm

Final Assembly and Purification

The thiadiazole and acylated pyrrol-2-one intermediates are coupled via nucleophilic aromatic substitution (NAS):

  • Coupling Reaction :

    • Reacting the thiadiazole with the acylated pyrrol-2-one in DMF using K₂CO₃ as a base.

    • Temperature: 80°C

    • Time: 12 hours .

  • Purification :

    • Column chromatography (silica gel, eluent: chloroform/methanol 9:1)

    • Final recrystallization from ethanol/water .

Yield : 40–55% (over three steps) .

Catalytic and Solvent Considerations

Recent advances emphasize green chemistry principles:

  • Montmorillonite K10 : Effective for one-pot syntheses under solvent-free conditions, enhancing atom economy .

  • Recyclability : K10 can be reused for up to three cycles without significant activity loss .

Analytical and Spectroscopic Validation

Critical spectroscopic benchmarks for the final compound include:

  • Mass Spectrometry : Molecular ion peak at m/z 429.47 [M+H]⁺ .

  • ¹H NMR (DMSO-d₆) :

    • δ 3.75 (s, 3H, OCH₃)

    • δ 2.45 (s, 3H, SCH₃)

    • δ 6.80–7.40 (m, aromatic and furan protons) .

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky substituents reduce reaction rates; microwave-assisted synthesis may improve efficiency.

  • Byproduct Formation : Use of scavengers (e.g., molecular sieves) minimizes undesired acylation at alternative sites .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C20H20N4O3SC_{20}H_{20}N_4O_3S with a molecular weight of approximately 396.47 g/mol. The compound features a pyrrolidinone core which is substituted with various functional groups, enhancing its potential biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study conducted on multicellular spheroids demonstrated that the compound could inhibit tumor growth effectively, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole moiety is believed to contribute to its antimicrobial efficacy, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines positions it as a promising therapeutic agent for inflammatory diseases .

Case Study 1: Anticancer Screening

In a recent screening of a drug library, this compound was identified as having significant activity against breast cancer cell lines. The study utilized multicellular spheroid models to simulate tumor microenvironments, revealing that the compound reduced viability and induced apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against various pathogens. Results indicated that it exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Key Substituents

The target compound’s analogs differ primarily in:

Acyl groups (furan-2-ylcarbonyl vs. benzofuran-2-ylcarbonyl),

Aromatic substituents (4-methoxyphenyl vs. 4-methylphenyl, 4-hydroxy-3-methoxyphenyl),

Thiadiazole modifications (methylsulfanyl vs. fluorobenzyl sulfanyl).

Table 1: Structural and Functional Comparisons
Compound ID (Evidence) Key Substituents Molecular Weight Notable Features Potential Applications
Target Compound - 4-Methoxyphenyl
- Furan-2-ylcarbonyl
- 5-(Methylsulfanyl)-thiadiazole
~504.5 g/mol Enhanced electron-donating methoxy group; moderate lipophilicity Antimicrobial, enzyme inhibition
- 4-Methylphenyl
- Furan-2-ylcarbonyl
- 5-Methyl-thiadiazole
~478.5 g/mol Increased hydrophobicity due to methyl group Antibacterial agents (inferred from structural analogs )
- 4-Hydroxy-3-methoxyphenyl
- 3-Methoxypropyl
~505.1 g/mol Polar hydroxy and methoxypropyl groups improve solubility Antioxidant or anti-inflammatory activity (similar to Populus bud compounds )
- 4-Chlorophenyl
- Benzofuran-2-ylcarbonyl
- Fluorobenzyl sulfanyl
~578.0 g/mol Chlorophenyl enhances electron-withdrawing effects; fluorobenzyl increases bioavailability Therapeutic candidates for bacterial dermatitis
- 4-Ethylphenyl
- Benzofuran-2-ylcarbonyl
- 4-Methylbenzyl sulfanyl
~567.7 g/mol Ethyl and methylbenzyl groups enhance lipophilicity Antimicrobial or anticancer agents (based on thiadiazole activity )

Impact of Substituents on Bioactivity

  • 4-Methoxyphenyl vs. 4-Methylphenyl (Target vs. In contrast, the methyl group (-CH₃) in improves membrane permeability but reduces polarity .
  • Benzofuran vs. Furan Acyl Groups ( vs. Target):
    Benzofuran-2-ylcarbonyl () introduces a larger aromatic system, which may improve stacking interactions with biological targets but reduce solubility compared to the smaller furan-2-ylcarbonyl group .
  • Thiadiazole Modifications:
    The methylsulfanyl group in the target compound offers moderate steric bulk and sulfur-mediated interactions, while fluorobenzyl sulfanyl () introduces fluorine’s electronegativity and enhanced metabolic stability .

Biological Activity

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with a molecular formula of C19H15N3O4S2 and a molecular weight of 413.5 g/mol. Its structure incorporates various functional groups, including furan, methoxy, and thiadiazole moieties, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The intricate arrangement of functional groups in this compound enhances its reactivity and interaction with biological systems. The presence of the thiadiazole moiety is particularly significant due to its known pharmacological properties.

Property Value
Molecular FormulaC19H15N3O4S2
Molecular Weight413.5 g/mol
IUPAC Name4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail these activities based on existing literature.

Antimicrobial Activity

The antimicrobial properties of compounds containing the thiadiazole moiety have been widely studied. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial and antifungal activity against various pathogens such as Staphylococcus aureus and Candida albicans. The presence of halogen or oxygenated substituents on the phenyl ring enhances these activities considerably .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound Target Pathogen MIC (μg/mL) Activity Level
Thiadiazole Derivative AStaphylococcus aureus32Moderate
Thiadiazole Derivative BCandida albicans42Moderate
Thiadiazole Derivative CEscherichia coli25High

Anticancer Activity

The compound has been evaluated for its anticancer potential through various in vitro studies. It has shown cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cancer progression .

Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with varying concentrations led to a significant reduction in cell viability (IC50 = 20 µM) compared to control groups. The compound induced apoptosis as evidenced by increased levels of caspase activity.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its potential use in treating inflammatory diseases .

The biological activities of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could modulate receptor activity affecting cellular responses.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cellular damage in target cells.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent systems. Key steps include:

  • Cyclization : Base-assisted cyclization under reflux (ethanol/dioxane, 6–8 hours) to form the pyrrolone core .
  • Functionalization : Thiadiazole and furan moieties are introduced via nucleophilic substitution or coupling reactions, using catalysts like acetic anhydride or phosphoric acid .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity . Optimization focuses on minimizing side reactions (e.g., hydrolysis of thiadiazole) by maintaining anhydrous conditions .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., furan carbonyl at δ ~160 ppm in ¹³C NMR) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 443.0825 for C₂₁H₁₇N₃O₅S₂) .
  • FTIR : Identify functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, thiadiazole C=N at 1650 cm⁻¹) .

Q. What functional groups contribute to its potential bioactivity?

  • Thiadiazole : Enhances interactions with enzymes via sulfur and nitrogen atoms (e.g., kinase inhibition) .
  • Furan carbonyl : Participates in hydrogen bonding with biological targets .
  • 4-Methoxyphenyl : Modulates lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity (e.g., antioxidant vs. anticancer effects)?

  • Target-specific assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and ROS scavenging tests (e.g., DPPH assay) to isolate mechanisms .
  • Dose-response profiling : Compare EC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to identify selective cytotoxicity .
  • Metabolite analysis : LC-MS/MS to track compound degradation and active metabolite formation .

Q. What strategies address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) or β-cyclodextrin inclusion complexes .
  • Prodrug derivatization : Introduce hydroxyl-protecting groups (e.g., acetyl) to enhance solubility without altering core activity .

Q. How can computational modeling guide SAR studies?

  • Molecular docking : Predict binding modes with targets (e.g., PARP-1 or EGFR) using AutoDock Vina .
  • DFT calculations : Analyze electron density at reactive sites (e.g., thiadiazole sulfur) to prioritize synthetic modifications .

Q. What experimental controls are essential in stability studies under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 4.0–7.4) at 37°C for 24–72 hours, monitored via HPLC .
  • Light sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 46% vs. 63%)?

  • Reaction monitoring : Use TLC or in situ IR to identify incomplete intermediate formation .
  • Catalyst screening : Test alternatives (e.g., H₂SO₄ vs. POCl₃) for critical steps like cyclization .

Q. Why do similar compounds show divergent bioactivity profiles?

  • Steric effects : Compare X-ray crystallography data to assess substituent orientation (e.g., para-methoxy vs. ortho-fluoro) .
  • LogP differences : Measure partition coefficients (e.g., octanol/water) to correlate lipophilicity with cellular uptake .

Methodological Resources

Q. Recommended protocols for scaling up synthesis without compromising purity?

  • Continuous flow chemistry : Reduces side reactions in thiadiazole coupling steps .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy .

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